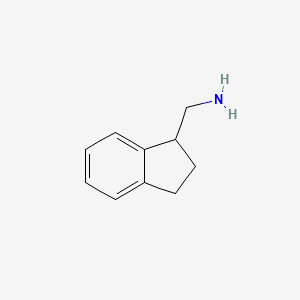

(2,3-dihydro-1H-inden-1-yl)methanamine

Description

The exact mass of the compound (2,3-dihydro-1H-inden-1-yl)methanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2,3-dihydro-1H-inden-1-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,3-dihydro-1H-inden-1-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-inden-1-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,9H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHALBZXAXQBOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80559228 | |

| Record name | 1-(2,3-Dihydro-1H-inden-1-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54949-92-7 | |

| Record name | 1-(2,3-Dihydro-1H-inden-1-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1H-inden-1-ylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2,3-dihydro-1H-inden-1-yl)methanamine chemical properties

An In-depth Technical Guide to (2,3-dihydro-1H-inden-1-yl)methanamine: Properties, Synthesis, and Applications

Introduction

(2,3-dihydro-1H-inden-1-yl)methanamine, a primary amine featuring a bicyclic indane skeleton, is a molecule of significant interest in the fields of medicinal chemistry and organic synthesis. Its rigid, three-dimensional structure combined with the reactive primary amine handle makes it a valuable building block for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, and applications, intended for researchers and professionals in drug development. The unique conformational constraint of the indane system offers a strategic advantage in designing ligands for specific biological targets, positioning this compound as a key intermediate in pharmaceutical research and development.[1]

Physicochemical and Spectroscopic Profile

The fundamental properties of (2,3-dihydro-1H-inden-1-yl)methanamine are critical for its handling, characterization, and application in synthesis. These properties have been determined through various analytical techniques.

Core Chemical Properties

A summary of the key physicochemical data is presented below, compiled from various chemical data repositories.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N | [1] |

| Molecular Weight | 147.22 g/mol | [1] |

| Boiling Point | 249.1 °C at 760 mmHg | [1] |

| Density | 1.028 g/cm³ | [1] |

| Flash Point | 109.5 °C | [1] |

| Refractive Index | 1.565 | [1] |

| CAS Number | 54949-92-7 | [1] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of (2,3-dihydro-1H-inden-1-yl)methanamine. While specific spectra are proprietary, the expected spectroscopic features can be predicted based on its structure.[2][3]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be complex. Key signals would include multiplets in the aromatic region (~7.1-7.3 ppm) corresponding to the four protons on the benzene ring. The aliphatic region would feature distinct signals for the benzylic methine proton, the two diastereotopic protons of the aminomethyl group (CH₂N), and the four protons of the two methylene groups in the five-membered ring, which would likely appear as complex multiplets due to geminal and vicinal coupling.[4]

-

¹³C NMR Spectroscopy : The carbon spectrum would show distinct signals for the aromatic carbons and the five aliphatic carbons of the indane and aminomethyl groups. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be crucial to differentiate between CH, CH₂, and CH₃ (none in this case) carbons.

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the primary amine functional group, characterized by a pair of N-H stretching bands in the 3300-3400 cm⁻¹ region. Other significant absorptions would include C-H stretching for aromatic and aliphatic groups and C=C stretching bands for the aromatic ring in the fingerprint region.[2]

-

Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum would exhibit a molecular ion peak (M⁺) at an m/z of 147. The fragmentation pattern would likely involve the loss of the aminomethyl group or cleavage of the five-membered ring, providing further structural confirmation.

Synthesis and Reactivity

The synthesis of (2,3-dihydro-1H-inden-1-yl)methanamine typically involves the functionalization of an indane-based precursor. A common and logical pathway proceeds from indan-1-carboxylic acid or its derivatives.[1]

Synthetic Workflow

A representative synthetic protocol involves the conversion of indan-1-carboxylic acid to the corresponding amide, followed by reduction to the target primary amine. This multi-step process is a standard method for converting carboxylic acids to amines with an additional methylene group.

Caption: General synthetic route to the target compound.

Experimental Protocol: Amide Reduction

-

Amide Formation : Indan-1-carboxylic acid is first converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then carefully reacted with concentrated ammonium hydroxide to yield indan-1-carboxamide.[1]

-

Purification : The crude amide is purified, typically by recrystallization, to ensure high purity for the subsequent reduction step.

-

Reduction : The purified indan-1-carboxamide is reduced using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) in an anhydrous ether solvent like tetrahydrofuran (THF). This step reduces the carbonyl group of the amide to a methylene group, yielding the final (2,3-dihydro-1H-inden-1-yl)methanamine.

-

Workup and Isolation : The reaction is carefully quenched, followed by an aqueous workup to remove inorganic byproducts. The final product is then isolated and purified, often through distillation or column chromatography.

Core Reactivity

The chemical behavior is dominated by the primary amine group.

-

Nucleophilicity : The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily participating in reactions such as acylation, alkylation, and reductive amination to form a wide array of derivatives.

-

Basicity : As a primary amine, it is basic and will readily form salts, such as the hydrochloride salt, upon treatment with acids.[5] This property is often exploited for purification and to improve the compound's handling and solubility characteristics.

Applications in Drug Discovery and Medicinal Chemistry

(2,3-dihydro-1H-inden-1-yl)methanamine is a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. Its rigid structure helps to reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity and selectivity.

The primary amine serves as a versatile chemical handle for modification, allowing for the systematic exploration of structure-activity relationships (SAR). By appending different functional groups to the nitrogen atom, libraries of compounds can be generated and screened for various pharmacological activities.[1] Derivatives of indane and related structures have been investigated for a range of therapeutic areas, including oncology and neuroscience.[6][7]

Caption: Derivatization of the core scaffold.

Safety and Handling

Proper safety precautions are essential when handling (2,3-dihydro-1H-inden-1-yl)methanamine and its derivatives.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8]

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9] Avoid contact with skin and eyes.[10]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][8] It should be stored away from incompatible materials such as strong oxidizing agents.

-

First Aid : In case of skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes.[8] Seek immediate medical attention if symptoms persist or in case of ingestion.

Conclusion

(2,3-dihydro-1H-inden-1-yl)methanamine is a foundational molecule in modern synthetic and medicinal chemistry. Its well-defined three-dimensional structure and versatile primary amine functional group make it an ideal scaffold for the development of novel chemical entities. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for leveraging its full potential in the design and creation of next-generation therapeutics. As drug discovery continues to demand compounds with greater specificity and efficacy, the strategic use of such conformationally constrained building blocks will remain a cornerstone of successful research programs.

References

-

PubChem. (2,3-Dihydro-1H-inden-2-yl)methanamine | C10H13N. National Institutes of Health. [Link]

-

MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. [Link]

-

LookChem. Cas 54949-92-7, 2,3-Dihydro-1H-indene-1-methanamine. LookChem. [Link]

-

BIQ Materials. SAFETY DATA SHEET. BIQ Materials. [Link]

-

PubChem. 2,3-dihydro-1H-inden-1-yl(furan-3-yl)methanamine | C14H15NO. National Institutes of Health. [Link]

-

Wikipedia. Methenamine. Wikipedia. [Link]

-

ResearchGate. Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. ResearchGate. [Link]

-

PubChem. (2,3-dihydro-1H-isoindol-1-yl)methanamine | C9H12N2. National Institutes of Health. [Link]

-

PubChem. (2,3-dimethyl-1H-indol-5-yl)methanamine | C11H14N2. National Institutes of Health. [Link]

-

Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. [Link]

-

ResearchGate. NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. ResearchGate. [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

PubChem. 2,3-dihydro-1H-inden-2-yl(naphthalen-1-yl)methanol | C20H18O. National Institutes of Health. [Link]

-

University of Puget Sound. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Puget Sound. [Link]

-

PMC. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. National Institutes of Health. [Link]

-

University of California, Irvine. Problems from Previous Years' Exams. University of California, Irvine. [Link]

-

PubChem. Methenamine Hippurate | C15H21N5O3. National Institutes of Health. [Link]

-

ResearchGate. New cannabimimetic indazole derivatives.... ResearchGate. [Link]

-

PubChem. (1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine hydrochloride | C11H16ClN. National Institutes of Health. [Link]

-

PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. [Link]

Sources

- 1. Cas 54949-92-7,2,3-Dihydro-1H-indene-1-methanamine | lookchem [lookchem.com]

- 2. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 3. lehigh.edu [lehigh.edu]

- 4. researchgate.net [researchgate.net]

- 5. 1187927-97-4|(2,3-Dihydro-1H-inden-1-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 6. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. biqmaterials.com [biqmaterials.com]

An In-depth Technical Guide to the Physical Properties of (2,3-dihydro-1H-inden-1-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and spectral properties of (2,3-dihydro-1H-inden-1-yl)methanamine, a bicyclic primary amine of interest in medicinal chemistry and drug discovery. Given the limited availability of direct experimental data for this specific molecule, this document integrates predicted data, experimental values from closely related analogs, and established analytical methodologies to offer a robust resource for researchers.

Molecular Structure and Foundational Properties

(2,3-dihydro-1H-inden-1-yl)methanamine, with the chemical formula C₁₀H₁₃N, is a derivative of indane, featuring a primary amine attached to the five-membered ring via a methylene bridge. This structural arrangement confers a degree of conformational rigidity, a feature often exploited in drug design to enhance binding affinity and selectivity for biological targets.

Table 1: Core Molecular and Predicted Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N | N/A |

| Molar Mass | 147.22 g/mol | N/A |

| Predicted Boiling Point | 257.6 ± 9.0 °C at 760 Torr | [1] |

| Predicted Density | 0.988 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 9.86 ± 0.29 | [1] |

Note: Predicted values are for the closely related compound (2-methyl-2,3-dihydro-1H-inden-1-yl)methanamine and should be considered as estimates for (2,3-dihydro-1H-inden-1-yl)methanamine.

The hydrochloride salt, (2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride, has a molecular formula of C₁₀H₁₄ClN and a molecular weight of 183.68 g/mol .

Experimental Determination of Physical Properties: Methodologies and Rationale

Accurate characterization of a compound's physical properties is fundamental to its development as a therapeutic agent. The following section outlines the standard experimental protocols for determining key physical parameters.

Workflow for Physical Property Determination

Caption: Workflow for the experimental determination of physical properties.

Boiling Point Determination

The boiling point provides a crucial measure of a liquid's volatility. For a novel amine like (2,3-dihydro-1H-inden-1-yl)methanamine, an accurate boiling point is essential for purification by distillation and for assessing its handling requirements.

Experimental Protocol: Thiele Tube Method

-

Sample Preparation: A small sample (1-2 mL) of the purified liquid is placed in a small test tube. A capillary tube, sealed at one end, is then placed, open-end down, into the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

Observation: As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube. The heat is then removed.

-

Measurement: The temperature at which the liquid just begins to re-enter the capillary tube upon cooling is recorded as the boiling point. This corresponds to the temperature at which the vapor pressure of the substance equals the atmospheric pressure.

Causality Behind Experimental Choice: The Thiele tube method is chosen for its efficiency with small sample volumes and its ability to provide a precise boiling point by ensuring slow, uniform heating and cooling, which allows for the accurate observation of the equilibrium point between the liquid and vapor phases.

Melting Point Determination (of the Hydrochloride Salt)

The melting point of the solid hydrochloride salt is a critical indicator of purity. A sharp melting range typically signifies a high degree of purity.

Experimental Protocol: Capillary Method

-

Sample Preparation: A small amount of the dry, crystalline hydrochloride salt is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (1-2 °C per minute) starting about 20 °C below the approximate melting point.

-

Observation and Measurement: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Self-Validating System: The sharpness of the melting range serves as an internal validation of sample purity. Impurities typically depress and broaden the melting range.

Density Measurement

Density is a fundamental physical property useful for converting between mass and volume, which is critical for accurate solution preparation and reaction stoichiometry.

Experimental Protocol: Pycnometer Method

-

Pycnometer Calibration: A clean, dry pycnometer of a known volume is weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again to calibrate the exact volume.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with (2,3-dihydro-1H-inden-1-yl)methanamine at the same temperature.

-

Calculation: The pycnometer is weighed with the sample. The density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Expertise & Experience: Maintaining a constant temperature is crucial as density is temperature-dependent. A water bath is typically used to ensure thermal equilibrium for all measurements.

Solubility Profiling

Understanding the solubility of a drug candidate in various solvents is paramount for formulation development, purification, and in vitro assays.

Experimental Protocol: Shake-Flask Method

-

System Preparation: An excess amount of (2,3-dihydro-1H-inden-1-yl)methanamine is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO, buffers at various pH values) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

-

Concentration Analysis: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Authoritative Grounding: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its direct measurement of the compound's concentration in a saturated solution at equilibrium.

Expected Solubility Profile: As a primary amine, (2,3-dihydro-1H-inden-1-yl)methanamine is expected to be a weak base. Therefore, its aqueous solubility will be pH-dependent, increasing at lower pH due to the formation of the more soluble protonated ammonium salt. It is anticipated to be soluble in many organic solvents.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule.

Predicted ¹H NMR Spectrum (in CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, aliphatic, and aminomethyl protons.

-

Aromatic Protons (δ 7.1-7.3 ppm): Four protons on the benzene ring will likely appear as a complex multiplet.

-

Benzylic Proton (CH-CH₂N, δ ~3.5-4.0 ppm): The proton at the C1 position, adjacent to both the aromatic ring and the aminomethyl group, will be deshielded and is expected to appear as a multiplet due to coupling with the neighboring protons.

-

Aliphatic Protons (CH₂-CH₂, δ ~1.8-2.5 ppm and ~2.8-3.1 ppm): The four protons on the five-membered ring will exhibit complex splitting patterns (diastereotopic protons) and will be coupled to each other and the benzylic proton.

-

Aminomethyl Protons (CH₂-NH₂, δ ~2.7-3.0 ppm): These two protons will likely appear as a doublet, coupled to the benzylic proton.

-

Amine Protons (NH₂, δ ~1.0-2.0 ppm): The two protons on the nitrogen will typically appear as a broad singlet, and their chemical shift can be highly variable depending on concentration and solvent.

Predicted ¹³C NMR Spectrum (in CDCl₃)

The carbon NMR spectrum will provide information about the carbon skeleton.

-

Aromatic Carbons (δ ~120-145 ppm): Six signals are expected for the benzene ring carbons.

-

Benzylic Carbon (CH-CH₂N, δ ~45-55 ppm): The carbon at the C1 position.

-

Aminomethyl Carbon (CH₂-NH₂, δ ~40-50 ppm): The carbon of the methylene bridge.

-

Aliphatic Carbons (CH₂-CH₂, δ ~25-35 ppm): Two signals for the other two carbons in the five-membered ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Spectrum

-

N-H Stretching (3300-3500 cm⁻¹): As a primary amine, two distinct bands are expected in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C-H Stretching (Aromatic) (3000-3100 cm⁻¹): Sharp peaks characteristic of C-H bonds on the benzene ring.

-

C-H Stretching (Aliphatic) (2850-3000 cm⁻¹): Peaks corresponding to the C-H bonds of the indane and aminomethyl groups.

-

N-H Bending (1590-1650 cm⁻¹): A scissoring vibration of the -NH₂ group.

-

C-N Stretching (1000-1250 cm⁻¹): A peak in this region will confirm the presence of the carbon-nitrogen bond.

-

Aromatic C=C Bending (out-of-plane) (690-900 cm⁻¹): The pattern of these bands can provide information about the substitution pattern of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺, m/z = 147): The peak corresponding to the intact molecule.

-

Base Peak (m/z = 117): Loss of the aminomethyl group (-CH₂NH₂) to form a stable indanyl cation is a likely fragmentation pathway, making this a probable base peak.

-

Other Fragments: Other significant fragments may include the tropylium ion (m/z = 91) from the cleavage of the five-membered ring.

Safety, Handling, and Storage

As a primary amine, (2,3-dihydro-1H-inden-1-yl)methanamine should be handled with appropriate safety precautions.

GHS Hazard Pictograms (Anticipated)

Caption: Anticipated GHS pictograms for primary amines.

-

Corrosion: Amines can be corrosive to the skin and eyes.

-

Exclamation Mark: May cause skin and eye irritation, and may be harmful if swallowed.

Toxicity Data (for a closely related analog):

-

2-Aminoindane hydrochloride: Oral LD50 in rats is 326 mg/kg, indicating moderate acute toxicity if ingested.[2][3]

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Keep containers tightly sealed.[4]

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Ensure adequate ventilation during cleanup.

Conclusion

This technical guide provides a detailed overview of the key physical and spectral properties of (2,3-dihydro-1H-inden-1-yl)methanamine, leveraging predicted data and experimental information from closely related compounds. By understanding these fundamental characteristics and the methodologies for their determination, researchers and drug development professionals can more effectively utilize this compound in their discovery and development pipelines. As more experimental data for this specific molecule becomes available, this guide will serve as a valuable foundational reference.

References

-

Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]

Sources

(2,3-dihydro-1H-inden-1-yl)methanamine synthesis pathway

An In-Depth Technical Guide to the Synthesis of (2,3-dihydro-1H-inden-1-yl)methanamine

This guide provides a comprehensive overview of the principal synthetic pathways for (2,3-dihydro-1H-inden-1-yl)methanamine, a valuable amine intermediate in medicinal chemistry and materials science. The document is structured to offer researchers, scientists, and drug development professionals both a theoretical understanding of the reaction mechanisms and practical, field-proven protocols. We will explore various methodologies, from classic named reactions to modern catalytic approaches, critically evaluating the causality behind experimental choices to ensure scientific integrity and reproducibility.

(2,3-dihydro-1H-inden-1-yl)methanamine, also known as 1-indanmethanamine, is a primary amine built upon the indane bicyclic framework. This structural motif is a privileged scaffold in drug discovery, appearing in numerous biologically active compounds. The amine functional group serves as a critical handle for further molecular elaboration, making robust and efficient synthetic access to this intermediate a key priority. For instance, derivatives of this compound are crucial in the synthesis of anti-Parkinson's agents like Rasagiline.[1] This guide will dissect the most effective and commonly employed synthetic routes, providing the necessary detail for practical application.

Pathway I: Reductive Amination of 1-Indanone

Reductive amination is arguably the most direct and widely utilized method for synthesizing (2,3-dihydro-1H-inden-1-yl)methanamine and its derivatives.[2] This strategy converts a carbonyl group, in this case, the ketone of 1-indanone, into an amine through an intermediate imine.[2] The process is often performed as a one-pot reaction, which is highly advantageous for chemical efficiency.[3]

Mechanistic Overview

The reaction proceeds in two fundamental stages:

-

Imine Formation: The nucleophilic nitrogen of an ammonia source (e.g., ammonia, ammonium salt) attacks the electrophilic carbonyl carbon of 1-indanone. This is followed by the elimination of a water molecule to form an imine intermediate. This equilibrium is typically driven forward by the removal of water.[2]

-

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond to yield the final primary amine. This step requires a reducing agent that is selective for the imine over the starting ketone.[2]

Methodological Variants & Experimental Choices

The choice of nitrogen source and reducing agent defines the specific protocol and its outcomes.

-

Leuckart-Wallach Reaction: This classic method uses ammonium formate or formamide as both the nitrogen donor and the reducing agent.[4] The reaction requires high temperatures (120-165 °C) to proceed.[4] The mechanism involves the formation of an N-formyl intermediate, which is subsequently hydrolyzed to the primary amine. While effective, the harsh conditions can limit its applicability with sensitive substrates.

-

Catalytic Hydrogenation: A cleaner approach involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium (Pd), Platinum (Pt), or Nickel (Ni).[5] The reaction of 1-indanone with ammonia and H₂ over a catalyst like Raney Nickel can directly yield the desired amine.[1] This method avoids stoichiometric inorganic reagents, making it environmentally benign. However, it requires specialized high-pressure hydrogenation equipment.

-

Hydride-Based Reductions: The use of hydride reducing agents is common in laboratory settings. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective. These reagents are mild enough to selectively reduce the protonated iminium ion intermediate in the presence of the unreacted ketone, minimizing side reactions.[6]

-

Biocatalytic Reductive Amination: For enantioselective synthesis, which is critical in the pharmaceutical industry, enzymes such as reductive aminases (RedAms) or transaminases (TAs) are employed.[7] These biocatalysts can produce specific stereoisomers of the amine with high enantiomeric excess, starting directly from the prochiral ketone.[7]

Generalized Workflow for Reductive Amination

Caption: General workflow for the synthesis via reductive amination.

Experimental Protocol: Reductive Amination using NaBH₃CN

This protocol is a representative example for a laboratory-scale synthesis.

-

Reaction Setup: To a solution of 1-indanone (1.0 eq) in methanol (MeOH), add ammonium acetate (5-10 eq). Stir the mixture at room temperature.

-

pH Adjustment: Adjust the pH of the solution to approximately 6-7 using glacial acetic acid. The acidic condition promotes the formation of the iminium ion.

-

Addition of Reducing Agent: Slowly add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the stirring solution. Control the addition to manage gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding 2M hydrochloric acid (HCl) until the solution is acidic (pH ~2) to destroy excess hydride reagent. Stir for 1 hour.

-

Purification: Basify the solution with aqueous sodium hydroxide (NaOH) to pH >12. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine. Further purification can be achieved by vacuum distillation or column chromatography.

Pathway II: Gabriel Synthesis from 1-(Halomethyl)indane

The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides, effectively avoiding the over-alkylation issues common in direct amination with ammonia.[8][9]

Mechanistic Overview

-

Nucleophilic Substitution (Sₙ2): The synthesis begins with the deprotonation of phthalimide using a base like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) to form the highly nucleophilic phthalimide anion.[10] This anion then displaces a halide (e.g., Br, Cl) from a suitable precursor like 1-(bromomethyl)-2,3-dihydro-1H-indene in an Sₙ2 reaction.[9]

-

Deprotection: The resulting N-alkylphthalimide is a "protected" amine. The primary amine is liberated in a subsequent step, most commonly by reacting the intermediate with hydrazine hydrate (N₂H₄·H₂O) in a process known as the Ing-Manske procedure.[11] This cleaves the amine from the phthalimide backbone, forming a stable phthalhydrazide precipitate that can be easily filtered off.[8]

Experimental Choices

The primary precursor, 1-(halomethyl)indane, can be synthesized from 1-indanemethanol via reaction with reagents like PBr₃ or SOCl₂. The choice of solvent for the Sₙ2 reaction is crucial; polar aprotic solvents like DMF or DMSO are typically used to accelerate the reaction rate.[11] Hydrazinolysis is generally preferred over acidic or basic hydrolysis for the deprotection step due to its milder and more neutral conditions.[11]

Gabriel Synthesis Workflow

Caption: Stepwise workflow of the Gabriel synthesis pathway.

Experimental Protocol: Gabriel Synthesis

-

N-Alkylation: In a round-bottom flask, dissolve potassium phthalimide (1.1 eq) in anhydrous DMF. Add 1-(bromomethyl)-2,3-dihydro-1H-indene (1.0 eq) to the solution. Heat the mixture to 80-100 °C and stir for 4-6 hours until TLC indicates the consumption of the alkyl halide.

-

Isolation of Intermediate: Cool the reaction mixture to room temperature and pour it into ice-water. The N-alkylated phthalimide intermediate will precipitate. Collect the solid by filtration, wash with water, and dry.

-

Hydrazinolysis: Suspend the dried N-(indan-1-ylmethyl)phthalimide (1.0 eq) in ethanol (EtOH). Add hydrazine hydrate (1.5-2.0 eq) and heat the mixture to reflux for 2-4 hours. A thick white precipitate of phthalhydrazide will form.[12]

-

Workup and Purification: Cool the mixture and acidify with concentrated HCl. Filter off the phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure. Treat the residue with aqueous NaOH to make it strongly basic, then extract the liberated amine with an organic solvent. Dry, filter, and concentrate the organic extracts to obtain the product.

Pathway III: Reduction of 1-Indanecarbonitrile

Another viable pathway involves the reduction of a nitrile group. This two-step approach first requires the synthesis of 1-indanecarbonitrile, which is then reduced to the primary amine. A potential route involves the cyanation of a suitable precursor, such as 2-bromo-1-indanone, followed by reduction.[13]

Mechanistic Overview

The core of this pathway is the reduction of the carbon-nitrogen triple bond (C≡N) to a primary amine (-CH₂NH₂).

-

Powerful Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a highly effective, albeit non-selective, reagent for this transformation. It delivers hydride ions to the nitrile carbon, ultimately forming the amine after an aqueous workup.

-

Catalytic Hydrogenation: Alternatively, catalytic hydrogenation using catalysts like Raney Nickel or Palladium under a hydrogen atmosphere can achieve the reduction, often under milder conditions than LiAlH₄.[14]

Comparative Data of Synthesis Pathways

| Pathway | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Reductive Amination | 1-Indanone | NH₃ source, NaBH₃CN or H₂/Catalyst | Good to Excellent[15] | Direct, often one-pot, versatile | Requires control of pH, potential for side reactions |

| Gabriel Synthesis | 1-(Halomethyl)indane | Potassium phthalimide, Hydrazine | Good[12] | Avoids over-alkylation, clean reaction | Multi-step, requires halo-precursor, harsh deprotection |

| Nitrile Reduction | 1-Indanecarbonitrile | LiAlH₄ or H₂/Raney Ni | Good | Utilizes readily available reducing agents | Requires synthesis of the nitrile precursor, LiAlH₄ is hazardous |

| Leuckart Reaction | 1-Indanone | Ammonium formate/Formamide | Moderate to Good[4] | Inexpensive reagents, one-pot | High temperatures required, potential for byproducts |

Conclusion

The synthesis of (2,3-dihydro-1H-inden-1-yl)methanamine can be successfully achieved through several distinct pathways. For directness and efficiency, reductive amination of 1-indanone stands out as the premier choice for both laboratory and industrial scales, with biocatalytic methods offering unparalleled control over stereochemistry. The Gabriel synthesis provides a classic, reliable alternative that prevents over-alkylation, making it suitable when the corresponding alkyl halide is readily accessible. Finally, the reduction of 1-indanecarbonitrile and the Leuckart reaction represent functional, albeit sometimes more demanding, alternatives. The optimal choice of synthesis pathway will ultimately depend on the specific requirements of the project, including scale, cost, available equipment, and desired stereochemical purity.

References

-

ResearchGate. (n.d.). Catalytic activity of different catalysts for the reductive amination of 1-indanone and R-( +)-α-phenethylamine. Available from: [Link]

-

ResearchGate. (n.d.). Asymmetric reductive amination of 1-indanone derivatives by using.... Available from: [Link]

-

National Institutes of Health. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. PMC. Available from: [Link]

-

National Institutes of Health. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. PMC. Available from: [Link]

-

ResearchGate. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Available from: [Link]

-

Wikipedia. (n.d.). Gabriel synthesis. Available from: [Link]

-

Chemistry Steps. (n.d.). The Gabriel Synthesis. Available from: [Link]

-

Wikipedia. (n.d.). Leuckart reaction. Available from: [Link]

-

Master Organic Chemistry. (2024). The Gabriel Synthesis For Making Primary Amines. Available from: [Link]

-

Wikipedia. (n.d.). Reductive amination. Available from: [Link]

-

NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). An unprecedented approach to the Gabriel amine synthesis utilizing tosylhydrazones as alkylating agents. Available from: [Link]

- Google Patents. (n.d.). WO2024041961A2 - Process for the production of (1r,2s)-2,6-dimethyl-1-indanamine.

-

IOPscience. (n.d.). Preparation of Aliphatic Amines by the Leuckart Reaction. Available from: [Link]

- Google Patents. (n.d.). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.

-

National Institutes of Health. (n.d.). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. PMC. Available from: [Link]

-

Chemistry LibreTexts. (2023). The Leuckart Reaction. Available from: [Link]

-

Sciencemadness Wiki. (2020). Leuckart reaction. Available from: [Link]

-

MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available from: [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and.... Available from: [Link]

-

PubChem. (n.d.). 2,3-dihydro-1H-inden-1-yl(furan-3-yl)methanamine. Available from: [Link]

-

YouTube. (2021). Catalytic Hydrogenation Explained | Reduce Alkenes & Alkynes with H₂ and Metal Catalysts. Available from: [Link]

-

ResearchGate. (2020). A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride. Available from: [Link]

-

YouTube. (2024). Enantioselective Hydrogenation of Carbonyls and Imines. Available from: [Link]

-

YouTube. (2020). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation | Organic Chemistry. Available from: [Link]

-

YouTube. (2018). Catalytic hydrogenation. Available from: [Link]

-

YouTube. (2024). catalytic hydrogenation - Organic Chemistry One (1) Lecture Series Video 47. Available from: [Link]

-

Taylor & Francis Online. (2020). A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride. Available from: [Link]

-

Semantic Scholar. (2015). Synthetic method of adamantanamine hydrochloride. Available from: [Link]

Sources

- 1. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 9. One moment, please... [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the ¹H NMR Spectroscopic Analysis of (2,3-dihydro-1H-inden-1-yl)methanamine

Introduction

(2,3-dihydro-1H-inden-1-yl)methanamine is a primary amine featuring a bicyclic indane core. This structural motif is prevalent in medicinal chemistry and serves as a key building block for various pharmaceutically active compounds. Accurate and unambiguous structural characterization is paramount in drug development, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the most powerful tool for elucidating molecular structure in solution.

This technical guide provides an in-depth analysis of the ¹H NMR spectrum of (2,3-dihydro-1H-inden-1-yl)methanamine. It is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of the molecule's spectral features. The guide moves from a theoretical prediction of the spectrum, based on fundamental principles, to a practical protocol for data acquisition and a detailed guide on spectral interpretation.

Section 1: Theoretical Analysis and Prediction of the ¹H NMR Spectrum

A robust interpretation of any NMR spectrum begins with a theoretical analysis of the molecule's structure. The key to this analysis is understanding that chemically non-equivalent protons will resonate at different frequencies (chemical shifts) and will magnetically interact with neighboring protons (spin-spin coupling).

Molecular Structure and Proton Environments

The structure of (2,3-dihydro-1H-inden-1-yl)methanamine contains a chiral center at the C1 position. This chirality renders the geminal protons on the C2 position (H-2a, H-2b) and the aminomethyl group (H-a, H-b) diastereotopic. Consequently, these pairs of protons are chemically non-equivalent and are expected to have different chemical shifts and couple to each other.

The molecule has 13 protons in 10 distinct chemical environments:

-

Aromatic Region (4H): H-4, H-5, H-6, and H-7 on the benzene ring.

-

Aliphatic Ring Region (5H): The benzylic methine proton H-1, the diastereotopic methylene protons H-2a and H-2b, and the benzylic methylene protons H-3a and H-3b.

-

Side-Chain Region (4H): The diastereotopic aminomethyl protons H-a and H-b, and the two amine protons (-NH₂).

Predicted Chemical Shifts (δ)

The chemical shift of a proton is dictated by its local electronic environment.

-

Aromatic Protons (δ ≈ 7.1-7.3 ppm): These protons are attached to the sp²-hybridized carbons of the benzene ring and are deshielded, causing them to appear in the characteristic downfield region. Their exact shifts will be subtly influenced by the fused aliphatic ring, but they will generally appear as a complex multiplet.

-

Benzylic Methine Proton (H-1, δ ≈ 3.5-4.0 ppm): This proton is significantly deshielded due to its position adjacent to both the aromatic ring and the nitrogen-bearing carbon. Its signal is expected to be a complex multiplet due to coupling with H-2a, H-2b, H-a, and H-b.

-

Benzylic Methylene Protons (H-3, δ ≈ 2.8-3.1 ppm): These protons are in a benzylic position and will be deshielded, appearing further downfield than typical alkane protons. They will couple with each other and with the C2 protons.

-

Aliphatic Methylene Protons (H-2, δ ≈ 1.8-2.5 ppm): These protons are in a standard aliphatic environment but are part of a strained five-membered ring. They are diastereotopic and will appear as two separate multiplets.

-

Aminomethyl Protons (H-a, H-b, δ ≈ 2.5-3.0 ppm): These diastereotopic protons are adjacent to the electron-withdrawing amine group and the chiral C1 center, placing them in the upfield region but downfield relative to simple alkanes.[1]

-

Amine Protons (-NH₂, δ ≈ 0.5-5.0 ppm): The chemical shift of N-H protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding.[1] The signal is often broad and may not show clear coupling. Its identity can be confirmed by its disappearance upon D₂O exchange.

Predicted Spin-Spin Coupling (J-Coupling)

Spin-spin coupling provides crucial information about the connectivity of protons.

-

Aromatic Coupling: The aromatic protons will exhibit characteristic ortho (~7-10 Hz), meta (~2-4 Hz), and para (~0-1 Hz) coupling, leading to a complex, overlapping multiplet pattern.[2]

-

Aliphatic Coupling: The five-membered ring protons will display both geminal and vicinal coupling.

-

Geminal Coupling (²J): Diastereotopic protons on the same carbon (H-2a/H-2b, H-3a/H-3b, H-a/H-b) will couple to each other, typically with a coupling constant of ~10-18 Hz.

-

Vicinal Coupling (³J): Coupling between protons on adjacent carbons (e.g., H-1/H-2, H-2/H-3) is highly dependent on the dihedral angle between them, as described by the Karplus relationship.[3] In a puckered five-membered ring, these angles vary, leading to a range of ³J values, typically between 6-8 Hz.[2]

-

-

Multiplicity:

-

H-1: A complex multiplet, coupled to H-2a, H-2b, H-a, and H-b.

-

H-2a/H-2b: Each will be a multiplet, likely a doublet of doublets of doublets (ddd) or more complex, due to geminal coupling with each other and vicinal coupling to H-1 and the two H-3 protons.

-

H-3a/H-3b: Each will be a multiplet due to geminal coupling and vicinal coupling to the H-2 protons.

-

H-a/H-b: Each will be a doublet of doublets (dd) due to geminal coupling with each other and vicinal coupling to H-1.

-

Predicted ¹H NMR Data Summary

The following table summarizes the anticipated ¹H NMR data for (2,3-dihydro-1H-inden-1-yl)methanamine in CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H-4, H-5, H-6, H-7 | 7.10 - 7.30 | m | - | 4H |

| H-1 | 3.50 - 4.00 | m | - | 1H |

| H-3a, H-3b | 2.80 - 3.10 | m | ²J ≈ 15-17, ³J ≈ 7-9 | 2H |

| H-a, H-b | 2.50 - 3.00 | m | ²J ≈ 12-14, ³J ≈ 6-8 | 2H |

| H-2a, H-2b | 1.80 - 2.50 | m | ²J ≈ 12-14, ³J ≈ 7-9 | 2H |

| -NH₂ | 0.5 - 5.0 (variable) | br s | - | 2H |

m = multiplet, br s = broad singlet

Section 2: Practical Guide to ¹H NMR Data Acquisition

Acquiring a high-quality spectrum is essential for accurate analysis. The following protocol outlines a self-validating system for sample preparation and data acquisition.

Experimental Protocol: Sample Preparation

Objective: To prepare a clear, homogeneous solution of the analyte at an appropriate concentration, free from particulate matter and paramagnetic impurities.

Materials:

-

(2,3-dihydro-1H-inden-1-yl)methanamine (5-10 mg)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃), ~0.6 mL

-

High-quality 5 mm NMR tube and cap

-

Small vial (e.g., 1-dram)

-

Pasteur pipette and bulb

-

Glass wool or cotton wool

-

Internal Standard (optional): Tetramethylsilane (TMS)

Procedure:

-

Weighing: Accurately weigh 5-10 mg of the amine sample into a clean, dry vial.[4][5] For routine ¹H NMR, this amount provides excellent signal-to-noise in a few minutes of acquisition time on a modern spectrometer.

-

Dissolution: Add approximately 0.6 mL of CDCl₃ to the vial. CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.

-

Mixing: Gently swirl or vortex the vial to ensure the sample dissolves completely. If solubility is an issue, gentle warming or sonication can be attempted. Complete dissolution is critical; a concentration gradient in the NMR tube can lead to broadened lines.[6]

-

Filtration: Tightly pack a small plug of glass wool into a Pasteur pipette. Filter the sample solution through this pipette directly into the NMR tube.[5]

-

Causality: This step is crucial to remove any dust or undissolved particles. Suspended solids disrupt the magnetic field homogeneity, causing severe line broadening that cannot be corrected by shimming.[5]

-

-

Volume Check: Ensure the final solution height in the NMR tube is approximately 4-5 cm (0.5-0.6 mL).[5][6]

-

Causality: This volume is optimal for the detection region of the NMR probe. Too little solvent will make shimming difficult or impossible, while too much is a waste of expensive deuterated solvent.[5]

-

-

Capping and Labeling: Cap the NMR tube securely to prevent evaporation and label it clearly.

-

Confirmation of -NH₂ Signal (Optional D₂O Exchange): After acquiring an initial spectrum, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, cap, shake vigorously, and re-acquire the spectrum. The broad signal corresponding to the -NH₂ protons will disappear or significantly diminish, confirming its assignment.[1]

Diagram: ¹H-¹H Coupling Network

The following diagram illustrates the key spin-spin coupling relationships within the molecule. Vicinal (³J) and geminal (²J) couplings are the most important for structural elucidation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 6. ucl.ac.uk [ucl.ac.uk]

An In-Depth Technical Guide to the ¹³C NMR Analysis of (2,3-dihydro-1H-inden-1-yl)methanamine

Abstract

This guide provides a comprehensive technical overview of the principles and practices for the structural elucidation of (2,3-dihydro-1H-inden-1-yl)methanamine using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causality behind experimental choices and data interpretation. We will cover theoretical predictions, detailed experimental protocols, advanced spectral editing techniques such as DEPT, and two-dimensional correlation spectroscopy (HSQC, HMBC) to build a self-validating system for unambiguous peak assignment. The discussion is grounded in authoritative spectroscopic principles to ensure technical accuracy and trustworthiness.

Introduction: The Role of ¹³C NMR in Structural Analysis

(2,3-dihydro-1H-inden-1-yl)methanamine is a chiral primary amine built on an indane framework. Molecules of this class are valuable building blocks in medicinal chemistry and materials science. For any synthetic or analytical endeavor, definitive structural confirmation is paramount. While various analytical techniques contribute to a compound's profile, ¹³C NMR spectroscopy is uniquely powerful for mapping the carbon skeleton. Each unique carbon atom in a molecule produces a distinct signal, providing a direct count of non-equivalent carbons and insights into their electronic environment, hybridization, and connectivity.

This guide will provide the necessary framework to not only acquire a high-quality ¹³C NMR spectrum of the title compound but also to interpret it with a high degree of confidence, leveraging a suite of modern NMR experiments.

Theoretical Principles & Predicted Chemical Shifts

The structure of (2,3-dihydro-1H-inden-1-yl)methanamine features ten carbon atoms in distinct chemical environments. The molecule can be divided into three regions: the aromatic ring, the aliphatic five-membered ring, and the aminomethyl side chain. The expected chemical shift ranges for these carbons are well-established.[1][2][3]

-

Aromatic Carbons (C3a, C4, C5, C6, C7, C7a): These typically resonate in the downfield region of the spectrum, approximately from 110-150 ppm. The two quaternary carbons (C3a and C7a), which bridge the aromatic and aliphatic rings, are expected at the lower end of this range, while the protonated aromatic carbons will appear further downfield.

-

Aliphatic Carbons (C1, C2, C3): These saturated carbons appear in the upfield region. The benzylic carbon (C1), being adjacent to the aromatic ring, will be the most deshielded of this group. The C2 and C3 carbons will appear at higher fields (further upfield).

-

Aminomethyl Carbon (C8): The carbon attached to the nitrogen atom (Cα) is deshielded by the electronegative nitrogen and typically appears in the 30-60 ppm range.[4]

Based on established substituent effects and database predictions, a summary of the expected ¹³C chemical shifts is presented below.

| Carbon No. | Type | Predicted Chemical Shift (ppm) | Rationale |

| C7a | C | ~144.5 | Aromatic quaternary, benzylic. |

| C3a | C | ~142.0 | Aromatic quaternary, benzylic. |

| C5, C6 | CH | ~126.5 | Aromatic CH, distant from substituents. |

| C4, C7 | CH | ~124.5 | Aromatic CH, distant from substituents. |

| C1 | CH | ~45.0 | Benzylic CH, attached to side chain. |

| C8 | CH₂ | ~44.0 | Cα to amine group.[4] |

| C3 | CH₂ | ~31.0 | Aliphatic CH₂, benzylic. |

| C2 | CH₂ | ~30.0 | Aliphatic CH₂. |

Table 1: Predicted ¹³C NMR chemical shifts for (2,3-dihydro-1H-inden-1-yl)methanamine.

Experimental Protocol: Acquiring High-Fidelity Data

The quality of the final interpretation rests entirely on the quality of the acquired data. The following protocol outlines a robust methodology for sample preparation and instrument setup.

Sample Preparation

-

Analyte Purity: Ensure the compound is of high purity (>95%) to avoid confusing signals from impurities.

-

Mass & Concentration: For a standard 5 mm NMR tube on a modern spectrometer (e.g., 400-500 MHz), weigh approximately 50-100 mg of the compound.[5] This provides a sufficient concentration for a ¹³C spectrum to be acquired in a reasonable timeframe (20-60 minutes).[5]

-

Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent.[6] Chloroform-d (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds and its single solvent peak at ~77 ppm.[7]

-

Causality: The choice of solvent can influence chemical shifts, particularly for protons (and carbons) near sites capable of hydrogen bonding, like the amine group.[8][9][10] While CDCl₃ is a good starting point, comparison with a spectrum in a hydrogen-bond-accepting solvent like DMSO-d₆ (peak at ~39.5 ppm[7]) can sometimes provide additional structural information.

-

-

Standardization: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).[5][11]

-

Filtration: To ensure optimal magnetic field homogeneity (shimming), filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube to remove any particulate matter.[5][6]

Spectrometer Setup & Data Acquisition

The following workflow outlines the series of experiments required for a full structural assignment.

-

Standard ¹³C{¹H} Spectrum: This is the foundational experiment. It is run with broadband proton decoupling, meaning each unique carbon appears as a single line. This provides the chemical shifts for all 10 carbons.

-

DEPT-135: Distortionless Enhancement by Polarization Transfer is a crucial spectral editing technique.[12][13][14] In a DEPT-135 experiment:

Spectral Interpretation and Structural Elucidation

Initial Assignment using ¹³C and DEPT-135

-

Quaternary Carbons: By comparing the standard ¹³C spectrum with the DEPT-135 spectrum, the two signals present in the former but absent in the latter can be assigned to the quaternary carbons, C3a and C7a. These are expected around 142-145 ppm.

-

CH Carbons: The DEPT-135 will show four positive peaks in the aromatic region (~124-127 ppm) corresponding to C4, C5, C6, and C7, and one positive peak in the aliphatic region (~45 ppm) for the benzylic C1.

-

CH₂ Carbons: The DEPT-135 will show three negative peaks corresponding to the three CH₂ groups: C2, C3, and the aminomethyl C8.

Unambiguous Assignment with 2D NMR

While ¹³C and DEPT spectra provide multiplicity, they do not definitively establish connectivity. For this, 2D correlation experiments are essential.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[17][18][19] An HSQC spectrum will show a cross-peak for every CH, CH₂, and CH₃ group, definitively linking the ¹H and ¹³C assignments for each. This is far more sensitive than older techniques.[18]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for elucidating the carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away.[18][19][20] This allows for the assembly of molecular fragments. For instance, the protons on the aminomethyl group (H8) should show a correlation to the benzylic carbon (C1), confirming the side chain's point of attachment.

// Nodes for the structure C1 [label="C1", fillcolor="#FBBC05", fontcolor="#202124"]; H1 [label="H1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C2 [label="C2", fillcolor="#FBBC05", fontcolor="#202124"]; H2 [label="H2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C3 [label="C3", fillcolor="#FBBC05", fontcolor="#202124"]; H3 [label="H3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C3a [label="C3a", fillcolor="#FBBC05", fontcolor="#202124"]; C7a [label="C7a", fillcolor="#FBBC05", fontcolor="#202124"]; C8 [label="C8", fillcolor="#FBBC05", fontcolor="#202124"]; H8 [label="H8", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges for bonds edge [color="#202124", style=solid]; H1 -- C1; C1 -- C2; C1 -- C7a; C1 -- C8; H8 -- C8; C2 -- C3; H2 -- C2; C3 -- C3a; H3 -- C3;

// Edges for HMBC correlations edge [color="#EA4335", style=dashed, constraint=false, arrowhead=vee]; H8 -> C7a [label="³J"]; H8 -> C2 [label="³J"]; H1 -> C3 [label="³J"]; H1 -> C8 [label="²J"]; H1 -> C7a [label="²J"]; H3 -> C1 [label="³J"]; } dot Diagram 2: Key HMBC correlations for structural assignment of the aliphatic ring.

By systematically analyzing the correlations from key protons (e.g., H1, H3, H8), the entire molecular structure can be pieced together, providing a self-validating and definitive assignment of every carbon atom.[21]

Conclusion

The ¹³C NMR analysis of (2,3-dihydro-1H-inden-1-yl)methanamine is a multi-step process that builds from foundational principles to advanced, multi-dimensional techniques. A standard broadband decoupled ¹³C spectrum, when combined with a DEPT-135 experiment, allows for the confident determination of carbon multiplicities. However, for complete and unambiguous structural verification, 2D NMR experiments such as HSQC and HMBC are indispensable. This systematic approach, grounded in a solid understanding of the underlying principles of NMR spectroscopy, provides a trustworthy and verifiable method for the structural elucidation of this and related molecules, which is a critical requirement in modern chemical and pharmaceutical research.

References

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: NMR Spectroscopy Of Amines [jove.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. scienceopen.com [scienceopen.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) [jove.com]

- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. fiveable.me [fiveable.me]

- 17. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 20. nmr.oxinst.com [nmr.oxinst.com]

- 21. researchgate.net [researchgate.net]

Mass Spectrometry of (2,3-dihydro-1H-inden-1-yl)methanamine: An In-Depth Technical Guide

Introduction

(2,3-dihydro-1H-inden-1-yl)methanamine is a primary amine featuring a rigid bicyclic indane core. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active compounds. Understanding the mass spectrometric behavior of this molecule is crucial for its identification, characterization, and quantification in complex matrices. This guide provides a comprehensive overview of the mass spectrometric analysis of (2,3-dihydro-1H-inden-1-yl)methanamine, detailing experimental protocols, ionization techniques, and an in-depth analysis of its fragmentation patterns. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently analyze this and structurally related compounds.

Physicochemical Properties and Structural Features

Before delving into the mass spectrometric analysis, it is essential to understand the key physicochemical properties of the analyte.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N | N/A |

| Molecular Weight | 147.22 g/mol | [1] |

| Structure |  | N/A |

The structure consists of a benzene ring fused to a five-membered ring, forming the indane skeleton.[2] A methanamine group is attached to the C1 position of the cyclopentane ring. The presence of the basic primary amine group makes this compound particularly amenable to analysis by electrospray ionization.

Ionization Techniques: A Strategic Approach

The choice of ionization technique is paramount in mass spectrometry as it dictates the nature of the resulting mass spectrum. For (2,3-dihydro-1H-inden-1-yl)methanamine, both Electron Ionization (EI) and Electrospray Ionization (ESI) are valuable techniques, each providing complementary information.

Electron Ionization (EI): Unveiling the Structural Blueprint

EI is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV).[3][4] This energetic process not only ionizes the molecule but also induces extensive fragmentation.[3][4] The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint, providing rich structural information.[4][5]

Electrospray Ionization (ESI): A Gentle Approach for Molecular Ion Confirmation

In contrast, ESI is a "soft" ionization technique where ions are generated from a solution by creating a fine spray of charged droplets.[6][7] This method imparts minimal excess energy to the analyte, resulting in the formation of protonated molecules, denoted as [M+H]⁺, with very little fragmentation.[6] ESI is particularly well-suited for polar and thermally labile molecules like primary amines and is the ion source of choice for liquid chromatography-mass spectrometry (LC-MS).[6][8][9]

Experimental Workflow for Mass Spectrometric Analysis

A robust and reproducible experimental workflow is the foundation of reliable mass spectrometric data. The following diagram illustrates a typical workflow for the analysis of (2,3-dihydro-1H-inden-1-yl)methanamine.

Caption: Experimental workflow for the mass spectrometric analysis of (2,3-dihydro-1H-inden-1-yl)methanamine.

Detailed Experimental Protocols

Sample Preparation:

-

Stock Solution: Accurately weigh approximately 1 mg of (2,3-dihydro-1H-inden-1-yl)methanamine and dissolve it in 1 mL of HPLC-grade methanol to prepare a 1 mg/mL stock solution.

-

Working Solution (for ESI): Perform serial dilutions of the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to achieve a final concentration in the range of 1-10 µg/mL. The acidic modifier is crucial for promoting protonation in positive ion ESI.

-

Sample for EI (if using GC-MS): Dilute the stock solution in a volatile solvent compatible with gas chromatography (e.g., dichloromethane or ethyl acetate) to a final concentration of 10-100 µg/mL.

Instrumentation and Parameters:

-

For ESI-MS:

-

Ionization Mode: Positive Electrospray Ionization

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizing Gas (N₂): Flow rate dependent on the instrument, typically 1-2 L/min

-

Drying Gas (N₂): Flow rate and temperature optimized for desolvation, e.g., 8-12 L/min at 250-350 °C.

-

Mass Range: m/z 50-300

-

-

For EI-MS (typically via GC-MS):

-

Ionization Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Mass Range: m/z 35-300

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms) is suitable.

-

Temperature Program: An initial temperature of 50-70°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to 250-280°C.

-

Interpretation of Mass Spectra: Deciphering the Molecular Puzzle

Electrospray Ionization (ESI) Mass Spectrum

Under positive ion ESI conditions, (2,3-dihydro-1H-inden-1-yl)methanamine is expected to readily protonate at the primary amine group. The resulting mass spectrum will be dominated by the protonated molecule, [M+H]⁺.

Expected ESI-MS Data:

| Ion | Theoretical m/z | Description |

| [M+H]⁺ | 148.1121 | Protonated molecule |

The observation of this ion with high abundance confirms the molecular weight of the compound. To gain structural information using ESI, tandem mass spectrometry (MS/MS) would be necessary. This involves isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to induce fragmentation.

Electron Ionization (EI) Mass Spectrum: A Detailed Fragmentation Pathway

The 70 eV EI mass spectrum of (2,3-dihydro-1H-inden-1-yl)methanamine is predicted to be rich in fragment ions, providing a wealth of structural information. The fragmentation is primarily driven by the initial ionization and the subsequent cleavage of bonds adjacent to the amine group and within the indane core.

Proposed Fragmentation Pathway:

Caption: Proposed EI fragmentation pathway for (2,3-dihydro-1H-inden-1-yl)methanamine.

-

Molecular Ion (m/z 147): The molecular ion, [C₁₀H₁₃N]⁺˙, should be observable, although its abundance may be moderate due to the propensity for fragmentation.

-

α-Cleavage (m/z 117 and m/z 30): The most favorable fragmentation pathway for primary amines is the cleavage of the C-C bond alpha to the nitrogen atom. This results in the loss of the aminomethyl radical (•CH₂NH₂) to form a stable indanyl cation at m/z 117 ([C₉H₉]⁺). This ion is expected to be one of the most abundant in the spectrum. The complementary fragment, the iminium ion [CH₂=NH₂]⁺ at m/z 30 , is also a characteristic ion for primary amines.

-

Formation of the Indane Radical Cation (m/z 118): Loss of the aminomethyl group as a neutral species (CH₂NH) can lead to the formation of the indane radical cation at m/z 118 ([C₉H₁₀]⁺˙). The mass spectrum of indane itself shows a prominent molecular ion at m/z 118.[10][11][12]

-

Formation of the Tropylium Ion (m/z 91): The indanyl cation (m/z 117) can undergo further fragmentation, likely through the loss of acetylene (C₂H₂), to form the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91 . This is a very common fragment in the mass spectra of compounds containing a benzyl moiety.

Summary of Expected EI Fragment Ions:

| m/z | Proposed Structure | Description |

| 147 | [C₁₀H₁₃N]⁺˙ | Molecular Ion |

| 118 | [C₉H₁₀]⁺˙ | Indane radical cation |

| 117 | [C₉H₉]⁺ | Indanyl cation (Base Peak) |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 30 | [CH₄N]⁺ | Iminium ion |

Conclusion

The mass spectrometric analysis of (2,3-dihydro-1H-inden-1-yl)methanamine provides a powerful tool for its unambiguous identification and structural characterization. Electrospray ionization is the method of choice for confirming the molecular weight, especially when coupled with liquid chromatography. Electron ionization, with its characteristic and predictable fragmentation patterns, offers detailed structural insights. By understanding the fundamental principles of these ionization techniques and the likely fragmentation pathways, researchers can confidently interpret the resulting mass spectra. This guide provides a solid foundation for the development of robust analytical methods for (2,3-dihydro-1H-inden-1-yl)methanamine and related compounds in various scientific disciplines.

References

-

Meier, L., Schmid, S., Berchtold, C., & Zenobi, R. (2011). Contribution of liquid-phase and gas-phase ionization in extractive electrospray ionization mass spectrometry of primary amines. European Journal of Mass Spectrometry, 17(5), 465-473. [Link]

-

NIST. Indane. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 22346315, (2,3-Dihydro-1H-inden-2-yl)methanamine. [Link]

-

Wikipedia. Electrospray ionization. [Link]

-

JoVE. Electrospray Ionization (ESI) Mass Spectrometry. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10326, Indane. [Link]

-

Cai, Y., et al. (2014). Protonated primary amines induced thymine quintets studied by electrospray ionization mass spectrometry and density functional theory calculations. Journal of Mass Spectrometry, 49(4), 266-73. [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]

-

Chemistry LibreTexts. 3.1: Electron Ionization. [Link]

-

Wikipedia. Indane. [Link]

Sources

- 1. (2,3-Dihydro-1H-inden-2-yl)methanamine | C10H13N | CID 22346315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Indane - Wikipedia [en.wikipedia.org]

- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rroij.com [rroij.com]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 7. Video: Electrospray Ionization (ESI) Mass Spectrometry [jove.com]

- 8. Contribution of liquid-phase and gas-phase ionization in extractive electrospray ionization mass spectrometry of primary amines. [sonar.ch]

- 9. Protonated primary amines induced thymine quintets studied by electrospray ionization mass spectrometry and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indane [webbook.nist.gov]

- 11. Indane | C9H10 | CID 10326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Indane [webbook.nist.gov]

An In-depth Technical Guide to (2,3-dihydro-1H-inden-1-yl)methanamine: Synthesis, Characterization, and Application in Medicinal Chemistry

Abstract

(2,3-dihydro-1H-inden-1-yl)methanamine, also known as 1-aminoindan, is a pivotal bicyclic primary amine that serves as a cornerstone in the synthesis of various pharmacologically active molecules. Its rigid scaffold and chiral center make it a valuable building block for creating structurally complex and stereospecific compounds. This technical guide provides a comprehensive overview of the molecular structure, synthesis, spectroscopic characterization, and the significant role of (2,3-dihydro-1H-inden-1-yl)methanamine as a key intermediate in the development of therapeutic agents, with a particular focus on monoamine oxidase B (MAO-B) inhibitors for the treatment of neurodegenerative diseases. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both foundational knowledge and practical, in-depth protocols.

Introduction: The Structural and Pharmaceutical Significance of the Indane Scaffold

The indane framework, a fused bicyclic system consisting of a benzene ring and a cyclopentane ring, is a privileged scaffold in medicinal chemistry. Its conformational rigidity limits the spatial arrangement of appended functional groups, which can lead to higher binding affinities and selectivities for biological targets. (2,3-dihydro-1H-inden-1-yl)methanamine (often referred to as 1-aminoindan) is a primary amine derivative of this scaffold, possessing a chiral center at the 1-position of the indane ring system.[1] This chirality is of paramount importance in drug design, as enantiomers often exhibit significantly different pharmacological and toxicological profiles.

The (R)-enantiomer of 1-aminoindan is a known active metabolite of Rasagiline, a potent and irreversible inhibitor of monoamine oxidase B (MAO-B) used in the management of Parkinson's disease.[1] This metabolic link underscores the inherent pharmacological relevance of the 1-aminoindan structure itself, which has been shown to possess neuroprotective properties.[1] Consequently, (2,3-dihydro-1H-inden-1-yl)methanamine is not merely a synthetic precursor but a molecule of significant biological interest. This guide will delve into the critical aspects of its synthesis, detailed structural elucidation through modern spectroscopic techniques, and its application as a foundational element in the design of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of (2,3-dihydro-1H-inden-1-yl)methanamine is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N | |

| Molecular Weight | 147.22 g/mol | |

| CAS Number | 54949-92-7 | |

| Appearance | Liquid | Sigma-Aldrich |

| Boiling Point | 249.1 °C at 760 mmHg | |

| Density | 1.028 g/cm³ | |

| Refractive Index | 1.565 |

Synthesis of (2,3-dihydro-1H-inden-1-yl)methanamine